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Compound of Interest

Compound Name: 6-Bromo-5-chloropyridin-3-amine

Cat. No.: B146417

An In-depth Technical Guide to 6-Bromo-5-chloropyridin-3-amine: Core Chemical Properties
and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloropyridin-3-amine is a halogenated heterocyclic compound of significant
interest in the fields of medicinal chemistry and synthetic organic chemistry. As a substituted
aminopyridine, its structure features a pyridine ring functionalized with an amine group and two
different halogen atoms, bromine and chlorine. This arrangement of functional groups provides
a versatile scaffold for the synthesis of more complex molecules. The differential reactivity of
the carbon-bromine and carbon-chlorine bonds, coupled with the directing effects of the amino
group, makes it a valuable building block for creating diverse chemical libraries. This guide
provides a comprehensive overview of its chemical properties, reactivity, synthetic applications,
and experimental protocols relevant to drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of 6-Bromo-5-chloropyridin-3-amine are summarized below.
These data are essential for reaction planning, safety assessment, and analytical
characterization.
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Property Data Reference(s)

6-bromo-5-chloropyridin-3-

IUPAC Name _ [1]
amine

CAS Number 130284-52-5 [1][2]

Molecular Formula CsHaBrCIN2 [11[2]

Molecular Weight 207.46 g/mol [2]

Appearance Solid [2]

) Commercially available with
Purity , [2]
>96% purity

KGBNUDFDLHULJP-
INChl Key [1]
UHFFFAOYSA-N

Canonical SMILES C1=C(C=NC(=C1CI)Br)N [1]

Expected Spectral Properties

While specific spectral data can vary with the solvent and instrument used, the following table
outlines the expected characteristics for 1H and 13C NMR spectroscopy, which are crucial for
structural verification.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-chloropyridin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-chloropyridin-3-amine
https://cymitquimica.com/products/10-F223921/6-bromo-5-chloropyridin-3-amine/
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-chloropyridin-3-amine
https://cymitquimica.com/products/10-F223921/6-bromo-5-chloropyridin-3-amine/
https://cymitquimica.com/products/10-F223921/6-bromo-5-chloropyridin-3-amine/
https://cymitquimica.com/products/10-F223921/6-bromo-5-chloropyridin-3-amine/
https://cymitquimica.com/products/10-F223921/6-bromo-5-chloropyridin-3-amine/
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-chloropyridin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-5-chloropyridin-3-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectrum Type Expected Characteristics

The spectrum is expected to show three main
signals: « Two Aromatic Protons: Two distinct
signals in the aromatic region (typically & 7.0-8.5
ppm), appearing as doublets due to coupling
with each other. The proton at C2 will be

1H NMR downfield relative to the proton at C4 due to
proximity to the electronegative ring nitrogen. ¢
Amine Protons: A broad singlet corresponding to
the two protons of the amino (-NHz) group. The
chemical shift of this signal is variable and

depends on concentration and solvent.

The spectrum is expected to show five distinct
signals for the five carbon atoms of the pyridine
ring, as they are in unique chemical

13C NMR environments. The carbons attached to the
halogens (C5 and C6) and the amino group (C3)
will have their chemical shifts significantly

influenced by these substituents.

The mass spectrum will show a characteristic
isotopic pattern for a compound containing one
bromine atom (*°Br/81Br in ~1:1 ratio) and one
Mass Spec. ] ] ) o
chlorine atom (3>CI/37Cl in ~3:1 ratio), which is
invaluable for confirming the elemental

composition.

Reactivity and Synthetic Utility

The synthetic value of 6-Bromo-5-chloropyridin-3-amine stems from the differential reactivity
of its functional groups. The pyridine ring is electron-deficient, which influences the reactivity of
its substituents.

o Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 6-position
is significantly more reactive than the carbon-chlorine bond at the 5-position in palladium-
catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
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This allows for selective functionalization at the C6 position while leaving the C5-CI bond
intact for subsequent transformations. The 6-position is activated by its proximity (ortho) to
the ring nitrogen.[3][4]

e Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position can undergo
nucleophilic aromatic substitution, although this typically requires harsher conditions
compared to halogens at the 2- or 4-positions. The amino group is a strong activating group,
but its effect is most pronounced at the ortho and para positions.

» Amine Group Reactivity: The amino group at the 3-position can be diazotized, acylated, or
alkylated, providing another handle for derivatization.

C-Br (Position 6)
Highly Reactive Site

C-ClI (Position 5) NH2 (Position 3)

Less Reactive Site Nucleophilic Site

Standard amine
chemistry

Suzuki Coupling Buchwald-Hartwig Amination SNAr Reaction Acylation / Alkylation
(Ar-B(OH)2, Pd catalyst) (R2NH, Pd catalyst) (Nucleophile, Heat) (Acyl chloride / Alkyl halide)

Selective Selective Requires harsher
C-C bond|formation C-N bond formation conditions

Click to download full resolution via product page

Figure 1: Reactivity profile of 6-Bromo-5-chloropyridin-3-amine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this building block
and its subsequent use in a cornerstone reaction for drug discovery.

Protocol 1: Representative Synthesis via Electrophilic
Bromination

This protocol is adapted from the synthesis of the closely related analog, 2-bromo-6-
chloropyridin-3-amine, and represents a general method for the regioselective bromination of a
substituted aminopyridine.[5]

e Materials & Setup:
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[e]

o

[¢]

[¢]

[e]

Starting Material: 5-chloro-pyridin-3-amine
Reagent: Bromine (Br2)

Solvent: Acetic Acid

Base: Sodium Acetate

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.

Procedure:

[e]

Dissolve 6-chloropyridin-3-amine (1.0 eq.) and sodium acetate (2.0 eq.) in acetic acid in a
round-bottom flask.

Cool the mixture in an ice bath.

Slowly add a solution of bromine (1.0 eq.) in acetic acid via a dropping funnel, maintaining
the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2
hours, monitoring progress by TLC.

Upon completion, remove the acetic acid under reduced pressure using a rotary
evaporator.

Work-up and Purification:

Dissolve the residue in a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NazCOs)
solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSOQa), filter, and concentrate
in vacuo to yield the crude product.

If necessary, purify the product further by flash column chromatography on silica gel.
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Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki coupling of 6-Bromo-5-
chloropyridin-3-amine with an arylboronic acid, a common step in synthesizing kinase
inhibitors and other complex molecules.[6][7][8]

o Materials & Setup:
o Substrate: 6-Bromo-5-chloropyridin-3-amine (1.0 eq.)
o Coupling Partner: Arylboronic acid (1.2-1.5 eq.)

o Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (2-5 mol%) or PdCIz(dppf)
(2-5 mol%).

o Base: Potassium carbonate (K2COs3) or potassium phosphate (KsPOas) (2.0-3.0 eq.).
o Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

o Equipment: Schlenk flask or microwave vial, condenser, inert atmosphere setup (Nitrogen
or Argon).

e Procedure:

o To a Schlenk flask, add 6-Bromo-5-chloropyridin-3-amine, the arylboronic acid, the
base, and the palladium catalyst under an inert atmosphere.[7]

o Add the degassed solvent mixture via syringe.

o Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous
stirring.[7][8]

o Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-
16 hours).

e Work-up and Purification:

o Cool the reaction mixture to room temperature and dilute with ethyl acetate.
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[e]

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

o

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]

[¢]

Concentrate the solution under reduced pressure.[7]

[e]

Purify the crude residue by flash column chromatography on silica gel to obtain the
desired biaryl product.[7]
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1. Reaction Setup
- Add Substrate, Boronic Acid, Base, Pd Catalyst to flask
- Purge with Inert Gas (N2/Ar)

l

2. Solvent Addition
- Add degassed Dioxane/Water
- Stir mixture

3. Reaction
- Heat to 85-110 °C
- Monitor by TLC/LC-MS

l

4. Work-up
- Cool and Dilute (EtOACc)
- Filter through Celite
- Wash with Water/Brine

'

5. Purification
- Dry organic layer (Na2S04)
- Concentrate in vacuo
- Column Chromatography

l

6. Analysis
- Characterize pure product
(NMR, MS)

Click to download full resolution via product page

Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.
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Applications in Drug Discovery

The 6-Bromo-5-chloropyridin-3-amine scaffold is a privileged structure in medicinal
chemistry, primarily serving as a versatile starting material for compounds targeting a range of
diseases.[4]

» Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many
kinase inhibitors.[3] By using Suzuki coupling at the 6-position, medicinal chemists can
introduce various aryl and heteroaryl groups to probe the ATP-binding pocket of kinases
implicated in oncology, such as CDK4/6 and GSK-3[.[3]

o Receptor Modulators: Derivatives have been investigated as potent ligands for various
receptors, including neuronal nicotinic acetylcholine receptors (nAChRs), which are targets
for neurological and psychiatric disorders.[4]

o Scaffold for Library Synthesis: The predictable and selective reactivity of the C-Br bond
allows for its use in parallel synthesis to rapidly generate libraries of related compounds.
These libraries are then screened against various biological targets to identify novel hits for
drug development programs.

Combinatorial Synthesis

6-Bromo-5-chloropyridin-3-amine | Suzuki Coupling
(Core Scaffold) (Diverse Boronic Acids)

Identification of
'Hit' Compounds

High-Throughput
Biological Screenin

Lead Optimization
(SAR Studies)

Library of Diverse
Derivative Compounds

Click to download full resolution via product page

Figure 3: Role of the scaffold in a typical drug discovery pathway.

Safety and Handling

According to GHS classifications, 6-Bromo-5-chloropyridin-3-amine is considered
hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause
skin irritation and serious eye damage.[1] Therefore, appropriate personal protective equipment
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(PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All
manipulations should be carried out in a well-ventilated fume hood.

Conclusion

6-Bromo-5-chloropyridin-3-amine is a high-value chemical intermediate for the
pharmaceutical and agrochemical industries. Its well-defined reactivity, particularly the selective
reactivity of the C-Br bond in cross-coupling reactions, allows for its strategic incorporation into
complex molecular designs. The protocols and data presented in this guide serve as a
foundational resource for researchers aiming to leverage this versatile building block in the
synthesis of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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